molecular formula C19H26N2O2 B4536711 6-butyl-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol

6-butyl-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol

Cat. No. B4536711
M. Wt: 314.4 g/mol
InChI Key: SHMRPGXFVPDXEA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives, including compounds similar to 6-butyl-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol, often involves strategic reactions like the Buchwald–Hartwig amination. A study demonstrated the successful synthesis of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines through this method, achieving yields of 60–88% (Bonacorso et al., 2018). This approach highlights the role of morpholine in the construction of complex quinoline structures, providing a foundational understanding for synthesizing the compound .

Molecular Structure Analysis

The analysis of the molecular structure of quinoline derivatives is crucial for understanding their chemical behavior and potential applications. Structural and theoretical studies, such as those conducted on 2-methyl-4-quinolinol derivatives, utilize density functional theory (DFT) to investigate molecular geometry and vibrational wavenumbers, aiding in the understanding of compounds like 6-butyl-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol (Pourmousavi et al., 2016).

Chemical Reactions and Properties

Quinoline derivatives participate in various chemical reactions, reflecting their chemical properties. The reactivity towards nucleophiles, for example, can lead to the synthesis of novel compounds with potential biological activities. Studies on the reactions of 2-chloroalkyl quinazolinones with nucleophiles have provided insights into the chemical behavior of quinoline derivatives, indicating potential pathways for modifying the compound of interest (Ozaki et al., 1980).

Physical Properties Analysis

Understanding the physical properties of 6-butyl-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol, such as solubility, melting point, and stability, is essential for its practical application. While specific studies on this compound may be limited, research on related quinoline derivatives provides a basis for predicting its physical characteristics, aiding in the development of applications and handling protocols.

Chemical Properties Analysis

The chemical properties of quinoline derivatives, including acidity, basicity, and reactivity towards various chemical agents, are key to their applications in synthesis and drug design. For instance, the synthesis and modification of quinazolinone derivatives under different conditions demonstrate the versatility of these compounds in chemical reactions, offering insights into the chemical properties of 6-butyl-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol (Grytsak et al., 2021).

properties

IUPAC Name

6-butyl-2-methyl-3-(morpholin-4-ylmethyl)-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2/c1-3-4-5-15-6-7-18-16(12-15)19(22)17(14(2)20-18)13-21-8-10-23-11-9-21/h6-7,12H,3-5,8-11,13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHMRPGXFVPDXEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC2=C(C=C1)NC(=C(C2=O)CN3CCOCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-butyl-2-methyl-3-(morpholin-4-ylmethyl)-1H-quinolin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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